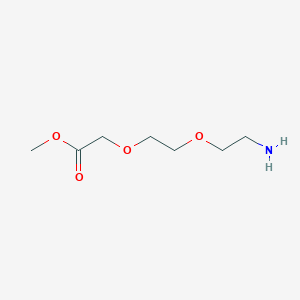
1,3-Bis(4-carboxyphenoxy)benzene
Vue d'ensemble
Description
1,3-Bis(4-carboxyphenoxy)benzene is a chemical substance with the molecular formula C20H14O6 . It is also known by other names such as 4,4’- [1,3-Phenylenebis (oxy)]bis (benzoic acid) and 4,4’- (1,3-Phenylene)bisoxybisbenzoic acid .
Synthesis Analysis
The synthesis of compounds similar to 1,3-Bis(4-carboxyphenoxy)benzene has been reported in the literature. For instance, aromatic poly (ether ether ketone amide)s were synthesized from bisphenol A, 1,3-bis (4′-formylchloridephenoxy)benzene and terephthaloyl chloride via interfacial polycondensation . Another study reported the synthesis of two new d10-configuration based coordination polymers using 1,3-bis(4′-carboxylatophenoxy)benzene .Chemical Reactions Analysis
In terms of chemical reactions, 1,3-Bis(4-carboxyphenoxy)benzene has been used in the synthesis of coordination polymers . These polymers have been characterized using microanalyses, FTIR, and single crystal X-ray diffraction .Applications De Recherche Scientifique
Synthesis and Characterization of Polyamides
- Synthesis Method : 1,3-Bis(4-carboxyphenoxy)benzene, among other aromatic diacids, was synthesized using the Yamazaki–Higashi phosphorylation method. This process involved the condensation with aromatic diamines like 4,4′-oxydianiline in the presence of triphenylphosphite and pyridine (Zhao et al., 2012).
Properties and Applications in Coordination Polymers
- Coordination Polymers : The compound was used in the synthesis of coordination polymers with metal ions, demonstrating unique structural and functional properties. This research is significant in the field of material science for developing new materials with specific electronic or magnetic properties (He et al., 2020).
Development of Supramolecular Liquid-Crystalline Networks
- Liquid-Crystalline Networks : A significant application involves the development of supramolecular liquid-crystalline networks. This involves self-assembly with other multifunctional compounds, leading to the formation of network structures with unique properties (Kihara et al., 1996).
Synthesis of Polyimides
- Polyimide Synthesis : 1,3-Bis(4-carboxyphenoxy)benzene was used in the synthesis of various polyimides. These materials exhibit high thermal stability and are used in a range of applications, from electronics to aerospace (Ding et al., 1996).
Catalytic Applications
- Catalysis : The compound has been used in the construction of coordination polymers with catalytic properties. For example, a coordination polymer synthesized using 1,3-bis(4-carboxyphenoxy)benzene showed efficiency in catalyzing the reaction of CO2 and epoxides (Guo et al., 2020).
Synthesis of Aromatic Polyesters
- Aromatic Polyester Synthesis : It also finds applications in the synthesis of novel soluble aromatic polyesters. These polymers are characterized by good thermal stability and solubility in common solvents, making them suitable for various industrial applications (Yu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVBIZTCZUVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-carboxyphenoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B3181312.png)

